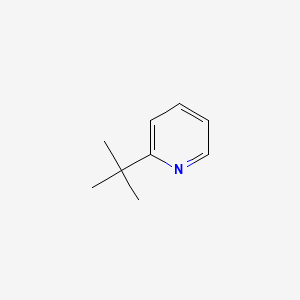
2-tert-Butylpyridine
Descripción general
Descripción
2-tert-Butylpyridine, also known as Pyridine, 2-(1,1-dimethylethyl)-, is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine where a tert-butyl group is attached to the second carbon of the pyridine ring. This compound is known for its use as a base in various chemical reactions due to its steric hindrance and basicity .
Mecanismo De Acción
Target of Action
2-tert-Butylpyridine is a chemical compound with the formula C9H13N . It primarily targets the respiratory system . The compound’s interaction with its targets can lead to changes in the system’s function.
Mode of Action
It is known that the compound can act as a proton scavenger . This means it can interact with protons in its environment, potentially influencing various biochemical reactions.
Biochemical Pathways
This compound is involved in the living polymerization of isobutylene . This process involves the formation of polymers through a chain-growth polymerization mechanism. The compound’s role as a proton scavenger can influence this process by interacting with protons that are involved in the polymerization reaction .
Result of Action
The primary result of this compound’s action is its influence on the polymerization of isobutylene . By acting as a proton scavenger, the compound can affect the rate and extent of this reaction, potentially leading to changes in the properties of the resulting polymer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-tert-Butylpyridine can be synthesized through the reaction of tert-butyllithium with pyridine. This method is reminiscent of the Chichibabin reaction, where tert-butyllithium acts as a strong base to deprotonate the pyridine ring, allowing the tert-butyl group to attach to the second carbon .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-tert-Butylpyridine undergoes various chemical reactions, including:
Protonation: It can be protonated to form this compound, protonated (C9H14N+), which is used in ion mobility spectrometry.
Substitution Reactions: It can react with methyl iodide and methyl fluorosulfonate under high pressure to form substituted products.
Common Reagents and Conditions:
Protonation: Typically involves acids like hydrochloric acid.
Substitution: Requires reagents like methyl iodide and methyl fluorosulfonate under high-pressure conditions.
Major Products:
Protonation: Forms protonated this compound.
Substitution: Forms various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-tert-Butylpyridine has several applications in scientific research:
Chemistry: Used as a base in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparación Con Compuestos Similares
2,6-Di-tert-butylpyridine: Another hindered base with two tert-butyl groups attached to the pyridine ring.
2,4,6-Tri-tert-butylpyridine: A more sterically hindered base with three tert-butyl groups.
Uniqueness: 2-tert-Butylpyridine is unique due to its single tert-butyl group, which provides a balance between steric hindrance and reactivity. This makes it suitable for specific applications where less steric hindrance is required compared to its more substituted counterparts .
Propiedades
IUPAC Name |
2-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIMDJFBHNDZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208160 | |
| Record name | 2-(t-Butyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5944-41-2 | |
| Record name | 2-(t-Butyl)-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005944412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(t-Butyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-Butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric bulk of 2-tert-butylpyridine influence its ability to form adducts with Lewis acids?
A: The bulky tert-butyl group in the ortho position of this compound introduces significant steric hindrance. This hindrance significantly impacts its ability to form stable adducts with Lewis acids. For instance, while pyridine readily forms a strong adduct with boron trifluoride, this compound exhibits a significantly reduced tendency to do so []. Similarly, studies have shown that this compound forms a weak adduct, or no adduct at all, with tris(pentafluorophenyl)borane (B(C6F5)3), even though less hindered pyridine derivatives readily form adducts with this Lewis acid []. This highlights how steric effects can override the inherent basicity of the pyridine nitrogen and dictate the reactivity of this compound.
Q2: Can this compound be used to control the termination of polymerization reactions?
A: Yes, this compound has shown promise as an effective end-quenching agent in living cationic polymerization, specifically with isobutylene [, ]. Due to its steric bulk, this compound exhibits a controlled reactivity towards the carbocationic chain ends. This allows it to selectively abstract a β-proton, leading to the formation of exo-olefin-terminated polyisobutylene []. This controlled quenching is valuable for obtaining polymers with specific end-group functionalities and controlled molecular weights.
Q3: How does the basicity of this compound compare to other sterically hindered bases, and what is its significance in polymerization reactions?
A: While this compound is considered a hindered base, it exhibits a lower basicity compared to other sterically hindered amines like 1,2,2,6,6-pentamethylpiperidine (PMP) and 2,2,6,6-tetramethylpiperidine (TMP) []. In the context of titanium tetrachloride (TiCl4)-catalyzed isobutylene polymerization, this difference in basicity influences the rate of β-proton abstraction. Despite forming complexes with TiCl4, these bases primarily act as proton abstractors in their uncomplexed form. The higher basicity of PMP and TMP results in a faster rate of β-proton abstraction compared to this compound [].
Q4: What insights can 17O NMR spectroscopy provide about the steric effects in this compound N-oxide?
A: 17O NMR spectroscopy reveals the impact of steric strain on the electronic environment of the oxygen atom in this compound N-oxide. The presence of the tert-butyl group in the ortho position causes a significant deshielding effect on the 17O NMR signal compared to the 4-tert-butyl isomer []. This deshielding arises from the steric interactions between the tert-butyl group and the N-oxide oxygen, which distort the molecule and reduce the electron density around the oxygen atom, thus influencing its magnetic environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


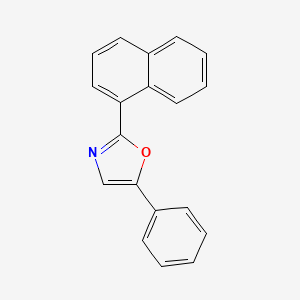
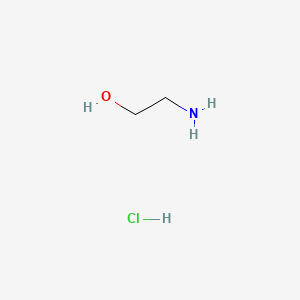
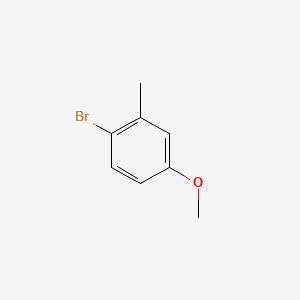

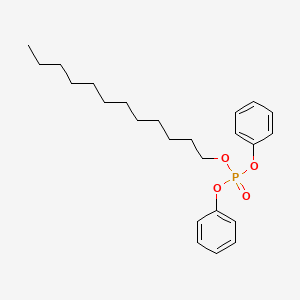

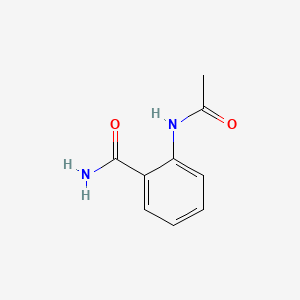

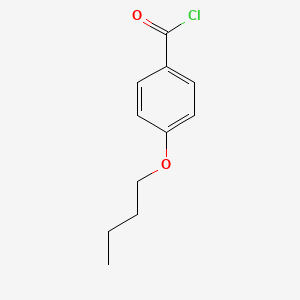
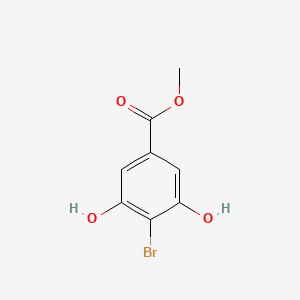
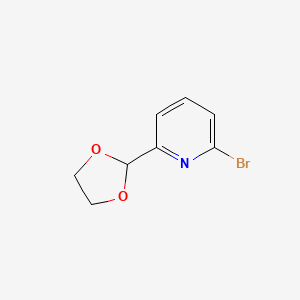


![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)
